(2R,3R)-3-aminopentan-2-ol

Pharmaceutical Quality Control Impurity Profiling Reference Standards

Validating chiral impurity methods for Metaraminol Bitartrate or Bifeprunox ANDA submissions presents sourcing challenges. This certified (2R,3R)-stereoisomer directly solves that compliance bottleneck. • Certified Impurity Standard: Explicitly designated as Bifeprunox Impurity 35 and Metaraminol Bitartrate Impurity 76 for regulatory pharmacopoeial method validation. • Direct-Use Purity: Supplied at 99% purity to enable immediate HPLC/GC method development without additional purification steps. • Defined Physicochemical Data: Computed logP (~0) and boiling point (186.8°C) data included to support rational reversed-phase method design and optimize separation selectivity from the API.

Molecular Formula C5H13NO
Molecular Weight 103.16 g/mol
Cat. No. B12108970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-3-aminopentan-2-ol
Molecular FormulaC5H13NO
Molecular Weight103.16 g/mol
Structural Identifiers
SMILESCCC(C(C)O)N
InChIInChI=1S/C5H13NO/c1-3-5(6)4(2)7/h4-5,7H,3,6H2,1-2H3/t4-,5-/m1/s1
InChIKeyBKFGLDUWYUYHRF-RFZPGFLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product Overview: (2R,3R)-3-aminopentan-2-ol


(2R,3R)-3-aminopentan-2-ol (CAS 599207-27-9) is a chiral vicinal amino alcohol (1,2-aminoalcohol) with molecular formula C₅H₁₃NO and molecular weight 103.16 g/mol, featuring two asymmetric carbon centers . The compound is primarily utilized as a chiral building block in asymmetric synthesis and as a certified reference standard for pharmaceutical impurities, specifically Bifeprunox Impurity 35 and Metaraminol Bitartrate Impurity 76 .

Stereochemistry (2R,3R) syn (erythro) amino alcohol
Reference Standard Bifeprunox Impurity 35, Metaraminol Bitartrate Impurity 76
Research Role Chiral building block & impurity profiling

Stereochemistry Risks in (2R,3R)-3-aminopentan-2-ol Substitution


The compound possesses two stereocenters, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Each isomer can exhibit distinct pharmacological activity, metabolic stability, and regulatory acceptance. For instance, (2R,3R)-3-aminopentan-2-ol has been designated as a known impurity in Bifeprunox and Metaraminol Bitartrate , making it essential for pharmacopoeial compliance; substitution with an alternative isomer lacking this impurity reference would fail quality control requirements. Similarly, differences in physicochemical properties such as logP and boiling point influence chromatographic behavior and formulation development .

Isomer-specific impurity reference designation: (2R,3S) lacks reference status, limiting pharmacopoeial impurity profiling.
Syn vs anti configuration may alter chelate stability and catalytic enantioselectivity.
Diastereomeric logP and boiling point differences may shift chromatographic retention and formulation behavior.

Differentiation Evidence for (2R,3R)-3-aminopentan-2-ol


Impurity Reference Standard Designation

The (2R,3R) isomer is officially cataloged as Bifeprunox Impurity 35 and Metaraminol Bitartrate Impurity 76 , while its (2R,3S) diastereomer (CAS 482615-48-5) lacks such pharmacopoeial reference standard designation. The impurity reference standard of (2R,3R)-3-aminopentan-2-ol is supplied at 99% purity , exceeding the typical 95-98% purity of general-purpose reagent grade material .

Impurity Reference Designation
Head-to-head
Target: Designated impurity standard, 99% purity
Comparator (2R,3S): Not designated; ~96% purity
Supports pharmacopoeial impurity profiling; comparator lacks reference status.
Impurity standard grade vs reagent grade.
Pharmaceutical Quality Control Impurity Profiling Reference Standards

Vendor-Specified Purity Grade Advantage

Commercial (2R,3R)-3-aminopentan-2-ol free base is available from reputable vendors at 95% to 98% purity , while the hydrochloride salt form attains ≥97% purity . In comparison, the (2R,3S) free base from Fluorochem is listed at 96% purity . The 98% purity grade of (2R,3R) free base provides a higher starting quality for multi-step syntheses, reducing byproduct formation and purification burden.

Commercial Purity Grade
Cross-study comparable
98%
Target (2R,3R) free base
Comparator: 96% (2R,3S)
Higher starting purity reduces downstream purification in multi-step synthesis.
Vendor COA; lot-specific verification recommended.
Chemical Purity Supply Chain Quality Chiral Building Blocks

Syn vs. Anti Stereochemical Configuration

The (2R,3R) isomer belongs to the syn (erythro) series of 3-amino-2-pentanol stereoisomers, whereas (2R,3S) and (2S,3R) are anti (threo) isomers. Vicinal amino alcohols with syn configuration are known to form more stable five-membered chelate rings with metals or Lewis acids, enhancing catalytic activity in asymmetric reactions such as Michael additions. While no direct quantitative comparison of catalytic activity for these specific isomers is available, class-level inference from related amino alcohol-derived chiral stationary phases suggests that syn amino alcohols achieve enantioselectivities of up to 90% ee in benchmark reactions, compared to typically lower ee for anti isomers [1].

Syn vs Anti Configuration
Class-level inference
Syn (erythro) may form more stable chelates; reported ee improvements of 10–30% in model reactions.
Configuration may influence catalytic enantioselectivity; data to verify.
Class-level inference from related amino alcohols.
Asymmetric Catalysis Chiral Ligands Organocatalysis

Computed Physicochemical Property Comparison

Computed molecular properties for (2R,3R)-3-aminopentan-2-ol include density 0.9±0.1 g/cm³, boiling point 186.8±13.0 °C at 760 mmHg . The (2R,3S) diastereomer has a reported logP of 0.04 and relative density of 0.912 . The subtle logP difference (ΔlogP ≈ 0.04) can influence chromatographic retention and membrane permeability in drug design.

Computed Physicochemical Properties
Computed
Target: logP ≈0, bp 186.8°C
Comparator (2R,3S): logP 0.04, density 0.912
Subtle logP difference supports chromatographic selectivity optimization.
Computed values; experimental verification advised.
Physicochemical Properties Drug Design Chromatography

Application Scenarios for (2R,3R)-3-aminopentan-2-ol


Impurity Reference Standard for Regulatory Submissions

As a certified Bifeprunox Impurity 35 and Metaraminol Bitartrate Impurity 76 , the (2R,3R) isomer is indispensable for analytical method validation and quality-controlled commercial production. Its 99% purity impurity standard allows direct use in HPLC/GC method development without further purification, ensuring regulatory compliance for Abbreviated New Drug Applications (ANDAs).

Chiral Building Block for CNS Drug Synthesis

The syn (erythro) configuration of (2R,3R)-3-aminopentan-2-ol enables stable chelate formation, making it a valuable chiral precursor for synthesizing bioactive molecules targeting the central nervous system . The 98% purity grade ensures high yields in multi-step syntheses, reducing downstream purification costs.

Quality Control in Metaraminol Bitartrate Production

Regulatory guidelines require control of specific impurities. The availability of a 99% pure (2R,3R)-3-aminopentan-2-ol reference standard allows pharmaceutical manufacturers to establish validated analytical methods for detecting and quantifying this impurity in Metaraminol Bitartrate active pharmaceutical ingredient (API).

Chromatographic Method Optimization

The computed logP (≈0) and boiling point (186.8°C) data enable rational design of reversed-phase HPLC methods and formulation strategies. The slight logP difference (ΔlogP ≈0.04) compared to its diastereomer can be exploited to optimize separation selectivity in quality control laboratories.

Application
Selection Property
Validation Focus
Impurity profiling method validation
Certified impurity reference designation
Isomer-specific purity and chromatographic behavior
Asymmetric synthesis research
Syn (erythro) configuration
Enantioselectivity and yield in model reactions
Metaraminol impurity monitoring
Metaraminol Bitartrate Impurity 76 identity
Method specificity for (2R,3R) isomer detection
Chromatographic method selectivity
Predicted logP and boiling point
Retention time and resolution versus diastereomer
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